Product packaging for 4-[(2-Phenylethyl)sulfamoyl]benzoic acid(Cat. No.:)

4-[(2-Phenylethyl)sulfamoyl]benzoic acid

Cat. No.: B229791
M. Wt: 305.4 g/mol
InChI Key: WNEBHTSECDZNTM-UHFFFAOYSA-N
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Description

Overview of Sulfonamide and Carboxylic Acid Scaffolds in Medicinal Chemistry

The sulfonamide and carboxylic acid functional groups are cornerstones of medicinal chemistry, each conferring distinct physicochemical properties that are critical for drug action. The carboxylic acid group, with a typical pKa of 4-5, is often a key component of a drug's pharmacophore, capable of forming strong ionic and hydrogen bond interactions with biological targets. nih.govdrughunter.com However, its presence can sometimes lead to poor metabolic stability or limited ability to cross biological membranes. nih.gov

Structural Features and Chemical Space of Sulfamoylbenzoic Acid Derivatives

Sulfamoylbenzoic acid derivatives are characterized by a central benzoic acid ring substituted with a sulfamoyl group (-SO₂NH-R). This scaffold presents multiple sites for chemical modification, creating a vast and diverse chemical space for drug discovery. Key regions for modification include:

The Benzoic Acid Ring: Substituents can be added to alter electronic properties, conformation, and interactions with the target protein.

The Sulfonamide Linker: The nitrogen atom of the sulfonamide can be mono- or di-substituted, and the nature of these substituents (R-groups) dramatically influences the compound's biological activity and properties.

This structural versatility allows for the fine-tuning of compounds to achieve desired potency and selectivity for a wide range of biological targets. Research has shown that modifying these regions can lead to potent and selective inhibitors of various enzymes and receptors. For instance, different substitution patterns on the sulfamoyl nitrogen have yielded specific agonists for lysophosphatidic acid (LPA) receptors and inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govd-nb.info

Derivative ClassTargetEffect of Structural ModificationReference
N-Substituted Sulfamoylbenzoic AcidsLysophosphatidic Acid Receptor 2 (LPA₂)Modifications to the N-substituent (head group, linker, and tail group) led to the development of specific agonists with subnanomolar activity. nih.gov
N,N-Disubstituted 4-Sulfamoylbenzoic AcidsCytosolic Phospholipase A2α (cPLA2α)Introduction of specific indolylalkyl and benzhydryl substituents on the sulfonamide nitrogen resulted in inhibitors with submicromolar IC₅₀ values. d-nb.info
2-SulfonamidobenzamidesMas-related G protein-coupled receptor X1 (MrgX1)Cyclization of the sulfonamide portion and exploration of amide bioisosteres led to an 8-fold enhancement in potency. nih.gov

Contextualization of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid within Bioactive Chemical Libraries

The specific compound, this compound, is an example of the chemical exploration within this scaffold. It features a phenylethyl group attached to the nitrogen of the p-sulfamoylbenzoic acid core. While extensive, dedicated studies on this single molecule are not widely published, its structure places it within libraries of compounds designed for specific therapeutic targets.

Notably, this compound has been identified in the context of developing dual-target antimalarial agents. The persistence of malaria, exacerbated by drug resistance, necessitates the discovery of novel therapeutics. nih.gov Two critical enzymes in the Plasmodium falciparum lifecycle, the cysteine protease falcipain-2 and dihydrofolate reductase (DHFR), are promising drug targets. nih.govwikipedia.org Falcipain-2 is essential for degrading host hemoglobin to provide amino acids for the parasite, while DHFR is a key enzyme in the folate pathway required for DNA synthesis. patsnap.compatsnap.com The design of small molecules that can inhibit both enzymes simultaneously is a strategic approach to combatting resistance. The structure of this compound was conceived as a potential dual inhibitor of both falcipain-2 and DHFR, positioning it within libraries of compounds aimed at creating new and effective antimalarial drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO4S B229791 4-[(2-Phenylethyl)sulfamoyl]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

4-(2-phenylethylsulfamoyl)benzoic acid

InChI

InChI=1S/C15H15NO4S/c17-15(18)13-6-8-14(9-7-13)21(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)

InChI Key

WNEBHTSECDZNTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Phenylethyl Sulfamoyl Benzoic Acid

Strategic Approaches for the Construction of the Sulfamoyl Linkage

The formation of the sulfonamide bond is the critical step in the synthesis of the target molecule. This is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.

The most direct and widely employed method for synthesizing 4-[(2-Phenylethyl)sulfamoyl]benzoic acid involves the reaction between 4-(chlorosulfonyl)benzoic acid and 2-phenylethan-1-amine. This reaction, a classic example of sulfonamide bond formation, proceeds by the nucleophilic attack of the primary amine group of 2-phenylethan-1-amine on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of solvent is crucial and often includes aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) to facilitate the reaction and dissolve the starting materials. nih.gov For analogous reactions, the mixture is stirred at room temperature or slightly cooled to control the exothermic nature of the reaction. mdpi.com

A general representation of this reaction is as follows: C₇H₅ClO₄S + C₈H₁₁N → C₁₅H₁₅NO₄S + HCl

While the direct sulfonamidation described above is the primary route, alternative strategies can be employed, particularly for generating analogues. These routes often involve variations in the starting materials. For instance, instead of starting with pre-formed 4-(chlorosulfonyl)benzoic acid, one could begin with benzene (B151609) and use chlorosulfonic acid to generate benzenesulfonyl chloride, which is then further functionalized. orgsyn.org However, this adds complexity as the carboxyl group would need to be introduced separately.

A more practical alternative involves using different derivatives of the core starting materials. For example, substituted phenylethylamines can be reacted with 4-(chlorosulfonyl)benzoic acid to create a variety of analogues with different functionalities on the phenyl ring of the phenylethyl moiety. nih.gov Similarly, different substituted benzenesulfonyl chlorides can be reacted with 2-phenylethan-1-amine to modify the benzoic acid portion of the molecule. google.com

Preparation of Precursors and Intermediates for this compound Synthesis

The successful synthesis of the final product is highly dependent on the quality and availability of its key precursors: 4-(chlorosulfonyl)benzoic acid and 2-phenylethan-1-amine.

Preparation of 4-(chlorosulfonyl)benzoic acid: This intermediate can be synthesized via several routes. A common laboratory method involves the chlorosulfonation of 4-chlorobenzoic acid using chlorosulfonic acid. google.com Another approach is the oxidation of p-toluenesulfonyl chloride. In this method, the methyl group of p-toluenesulfonyl chloride is oxidized to a carboxylic acid using a strong oxidizing agent like chromium(VI) oxide or potassium permanganate, followed by treatment with a chlorinating agent. chemicalbook.com

Starting MaterialReagentsKey StepsRef.
p-Toluene­sulfonyl chloride1. CrO₃, HAc/Ac₂OOxidation of the methyl group to a carboxylic acid. chemicalbook.com
4-Chlorobenzoic acid1. Chlorosulfonic acidChlorosulfonation of the aromatic ring. google.com
Potassium 4-carboxy­benzene­sulfonate1. Chlorosulfonic acidConversion of the sulfonate salt to sulfonyl chloride. chemicalbook.com

Preparation of 2-phenylethan-1-amine: Also known as phenethylamine (B48288), this precursor is widely available commercially but can also be synthesized through various methods. sciencemadness.org A classical synthesis involves the reduction of benzyl (B1604629) cyanide, using reagents like sodium in ethanol (B145695) or catalytic hydrogenation with a Raney nickel catalyst. acs.org Another common route is the reduction of β-nitrostyrene with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). acs.org

Starting MaterialReagentsKey StepsRef.
Benzyl Cyanide1. Na, EtOH or 2. H₂, Raney NiReduction of the nitrile group to a primary amine. acs.org
β-Nitrostyrene1. LiAlH₄Reduction of the nitroalkene to a primary amine. acs.org
Benzaldehyde & Nitromethane1. Condensation 2. ReductionCondensation to form β-nitrostyrene, followed by reduction. sciencemadness.org

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction and purification process is essential.

Optimization of Reaction Conditions:

Stoichiometry: The molar ratio of the reactants, 4-(chlorosulfonyl)benzoic acid and 2-phenylethan-1-amine, is typically kept close to 1:1. An excess of the amine can sometimes be used to drive the reaction to completion and act as a base, though this can complicate purification.

Base: The choice and amount of base are critical. Pyridine is often used as both a base and a solvent in similar reactions. prepchem.com Alternatively, non-nucleophilic bases like triethylamine in an inert solvent (e.g., CH₂Cl₂) are common. nih.gov The base should be strong enough to neutralize HCl but not so strong as to cause side reactions.

Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic release, and then allowed to warm to room temperature to ensure completion. mdpi.com

Reaction Time: The progress of the reaction is typically monitored using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight. nih.gov

Isolation and Purification:

Work-up: After the reaction is complete, a standard aqueous work-up is performed. The reaction mixture is often diluted with a solvent and washed with dilute acid (to remove excess amine and base), followed by water and brine.

Crystallization: The crude product is often purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol or an ethanol/water mixture. prepchem.com This process removes unreacted starting materials and byproducts.

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica (B1680970) gel is a reliable method for purification. chemicalbook.com A solvent system, often a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, is used to elute the product. orgsyn.org

Synthesis of Structurally Related Sulfamoylbenzoic Acid Analogues for Comparative Studies

The synthesis of analogues of this compound is valuable for structure-activity relationship (SAR) studies in various research contexts. These analogues are typically prepared using the same fundamental sulfonamidation reaction, but with modified precursors.

For example, reacting 4-(chlorosulfonyl)benzoic acid with various substituted anilines or amines leads to a diverse library of N-substituted 4-sulfamoylbenzoic acid derivatives. researchgate.net The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, for instance, involves reacting 2-chloro-5-(chlorosulfonyl)benzoic acid with 4-chloroaniline. biosynth.com Another example is the synthesis of 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid, prepared by reacting 4-chlorosulfonyl-benzoic acid with 4-fluoro-3-(trifluoromethyl)-aniline in pyridine. prepchem.com

The following table provides examples of synthesized analogues and the key precursors used.

Interactive Data Table: Synthesis of Sulfamoylbenzoic Acid Analogues Click on the headers to sort the data.

Target AnalogueBenzoic Acid PrecursorAmine/Aniline PrecursorBase/Solvent SystemRef.
4-[N-(4-Fluoro-3-trifluoro­methyl­phenyl)sulfamoyl]­benzoic acid4-Chlorosulfonyl­benzoic acid4-Fluoro-3-(trifluoro­methyl)anilinePyridine prepchem.com
2-Chloro-5-[(4-chloro­phenyl)sulfamoyl]­benzoic acid2-Chloro-5-(chloro­sulfonyl)benzoic acid4-ChloroanilineNot specified biosynth.com
2-{4-[(4-Chloro­phenyl)sulfonyl]­benzamido}-3-methyl­butanoic acid4-[(4-Chlorophenyl)­sulfonyl]benzoyl chlorideValineNaOH / CH₂Cl₂ mdpi.com
4-Chloro-3-(methyl­sulfamoyl)-N-methyl­benzamide4-Chloro-3-(methyl­sulfamoyl)benzoyl chlorideMethylamineAqueous Methylamine / EtOH google.com
p-(Diethyl­sulphamyl)benzoic acidp-Carboxybenzene­sulphonyl chlorideDiethylamineAqueous bicarbonate researchgate.net

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 2 Phenylethyl Sulfamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid displays characteristic signals that correspond to each unique proton in the molecule. The aromatic protons on the benzoic acid ring and the phenethyl group typically resonate in the downfield region, generally between δ 7.2 and 8.1 ppm. nih.gov The protons on the disubstituted benzoic acid ring are expected to appear as two distinct doublets due to their ortho- and meta-coupling. The five protons of the monosubstituted phenyl ring on the phenethyl group will show more complex splitting patterns.

The ethyl chain protons are found in a more upfield region, typically between δ 2.8 and 4.2 ppm. nih.gov These protons manifest as two triplets, a result of coupling with their adjacent methylene (B1212753) neighbors. Additionally, exchangeable protons from the carboxylic acid (-COOH) and the sulfamoyl (-SO₂NH-) groups are observable, often as broad singlets whose chemical shifts can vary depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic Protons (Benzoic Acid)~ 7.9 - 8.1Doublet
Aromatic Protons (Benzoic Acid)~ 7.7 - 7.9Doublet
Aromatic Protons (Phenethyl)~ 7.1 - 7.3Multiplet
Sulfamoyl (-SO₂NH-)VariableBroad Singlet
Methylene (-CH₂-N)~ 3.2 - 3.4Triplet/Quartet
Methylene (-CH₂-Ph)~ 2.8 - 3.0Triplet

Note: These are representative values. Actual chemical shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line. huji.ac.il The spectrum for this compound would confirm the presence of all 15 carbon atoms.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield, typically in the range of 165-175 ppm. The aromatic carbons resonate between approximately 110 and 150 ppm. careerendeavour.com The quaternary carbons (those not bonded to any hydrogen) in the aromatic rings usually show weaker signals compared to the protonated carbons. huji.ac.il The aliphatic carbons of the ethyl chain appear in the most upfield region of the spectrum, generally between 30 and 50 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (-COOH)165 - 175
Aromatic Quaternary Carbons130 - 150
Aromatic CH Carbons115 - 130
Methylene (-CH₂-N)40 - 50
Methylene (-CH₂-Ph)30 - 40

Note: These are representative values. Actual chemical shifts can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C15H15NO4S), the expected exact mass can be calculated and compared to the measured value with a high degree of accuracy.

In addition to providing the molecular ion peak (M+), mass spectrometry induces fragmentation of the molecule. ucsb.edu The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would likely include:

Loss of the phenethyl group: Cleavage of the N-C bond could result in a significant fragment.

Loss of the carboxylic acid moiety: Decarboxylation is a common fragmentation pathway for benzoic acids.

Cleavage of the ethyl chain: Fragmentation of the ethyl linker can also occur.

Loss of sulfur dioxide (SO₂): The sulfonyl group can be eliminated during fragmentation.

Table 3: Predicted HRMS Fragmentation Data

IonDescriptionPredicted m/z
[M+H]⁺Molecular Ion (Protonated)~ 306.07
[M-COOH]⁺Loss of carboxylic group~ 260.08
[C₈H₉]⁺Phenethyl fragment~ 105.07
[C₇H₆NO₄S]⁺Benzoic sulfonyl amide fragment~ 200.00

Note: m/z values are approximate and depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays several characteristic absorption bands. nih.gov

The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching signals. masterorganicchemistry.com A strong, sharp C=O (carbonyl) stretching band is also prominent, typically appearing around 1700-1725 cm⁻¹. The sulfamoyl group is identified by its characteristic S=O stretching vibrations, which appear as two distinct bands between 1150 and 1350 cm⁻¹, and an N-H stretching vibration in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H and C=C stretching vibrations are also visible in their expected regions.

Table 4: Key IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (Broad)
Carboxylic AcidC=O Stretch1700 - 1725 (Strong)
SulfamoylN-H Stretch3300 - 3500
SulfamoylS=O Asymmetric Stretch~1300 - 1350
SulfamoylS=O Symmetric Stretch~1150 - 1180
AromaticC-H Stretch~3000 - 3100
AromaticC=C Stretch~1450 - 1600

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantitative analysis. A common approach involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase, such as a C18 column. nih.govnih.gov

The mobile phase typically consists of a gradient mixture of an aqueous buffer (often with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsemanticscholar.org The compound's aromatic character allows for sensitive detection using a UV detector, commonly set at a wavelength such as 254 nm where the phenyl rings absorb light. nih.gov A validated HPLC method provides reliable data on the compound's purity by separating it from any starting materials, by-products, or degradation products. When coupled with a mass spectrometer (LC-MS), this technique allows for the simultaneous separation, identification, and quantification of the target compound and any related impurities. hpst.cz

Investigation of Molecular Mechanisms of Action for 4 2 Phenylethyl Sulfamoyl Benzoic Acid and Analogues

Enzyme Inhibition Kinetics and Mechanistic Studies

The inhibitory potential of sulfamoylbenzoic acid derivatives has been evaluated against several enzyme targets. These studies are crucial for understanding the structure-activity relationships (SAR) that govern their potency and selectivity.

The potency of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α). While many modifications to the sulfonamide nitrogen with residues like naphthyl or indolylalkyl did not significantly increase activity, certain structural changes led to compounds with submicromolar IC50 values researchgate.net. For instance, structural convergence to known potent inhibitors resulted in sulfamoyl benzoic acid derivatives with considerable potency, such as compounds 85 and 88 which demonstrated submicromolar IC50 values against cPLA2α researchgate.net. One of the most active inhibitors in a tested series, a derivative with an N-indolylethyl substitution, showed an IC50 value of 5.8 µM researchgate.net.

Further studies on a series of sulfamoylbenzoic acids and their derivatives as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) have also been conducted. These compounds have shown selective inhibition in the micromolar to sub-micromolar range nih.gov. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) was identified as a potent and selective inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM nih.gov.

In the context of carbonic anhydrase (CA) inhibition, various 4-sulfamoylphenylalkylamides have been studied, with their inhibition constants (Ki) determined against different CA isoforms nih.gov. The parent compound, 4-Sulfamoylbenzoic acid , also known as Carzenide, is a potent inhibitor of carbonic anhydrase II (CAII) medchemexpress.com.

Inhibition Constants for Sulfamoylbenzoic Acid Analogues

CompoundTarget EnzymeInhibition Constant (IC50)
N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivativecPLA2α5.8 µM
Compound 85 (sulfamoyl benzoic acid derivative)cPLA2α0.25 µM
Compound 88 (sulfamoyl benzoic acid derivative)cPLA2α0.66 µM
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07 µM
Compound 3i (sulfamoyl-benzamide derivative)h-NTPDase12.88 ± 0.13 µM

Enzyme inhibitors can be classified based on their mode of action, which describes how they interact with the enzyme and substrate . The primary modes are competitive, non-competitive, and uncompetitive inhibition libretexts.org.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration libretexts.org. Competitive inhibitors often bear a structural resemblance to the enzyme's natural substrate youtube.com.

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound libretexts.org.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product .

Studies on analogues of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid have identified specific inhibition modes. For example, 4-Sulfamoylbenzoic acid (Carzenide) acts as a strong competitive inhibitor of carbonic anhydrase II (CAII) medchemexpress.com. This indicates that it directly competes with the natural substrate for binding to the enzyme's active site.

Receptor Binding and Functional Modulation Assays

Beyond enzyme inhibition, sulfamoylbenzoic acid analogues have been developed as modulators of G protein-coupled receptors (GPCRs), demonstrating the chemical scaffold's versatility.

Research has led to the synthesis of sulfamoyl benzoic acid (SBA) analogues that function as the first identified specific agonists of the Lysophosphatidic acid (LPA) receptor 2 (LPA2), with some exhibiting subnanomolar activity nih.govnih.gov. Lysophosphatidic acid is a lipid mediator that exerts its effects through a family of GPCRs, and the LPA2 receptor is known to mediate anti-apoptotic and protective effects in the gut nih.govnih.gov.

The agonist profile of these SBA analogues is highly specific. For instance, compound 4 from a synthesized series was found to be a specific agonist of LPA2, without activating or inhibiting other LPA receptors such as LPA1, LPA3, LPA4, or LPA5 acs.org. This specificity is critical for developing targeted therapeutic agents. The structure-activity relationship studies revealed that factors like the length of the carbon linker and the nature of the head and tail groups are crucial for potent and specific LPA2 agonistic activity nih.gov.

The functional activity of receptor modulators is characterized by their dose-response relationships, which describe the magnitude of the biological response as a function of the compound's concentration. From these relationships, key parameters like the half-maximal effective concentration (EC50) can be determined, which indicates the concentration of an agonist that produces 50% of the maximal possible effect.

For the sulfamoyl benzoic acid analogues targeting the LPA2 receptor, functional assays were used to determine their efficacy. LPA receptor activation leads to a transient mobilization of intracellular Ca2+, which can be quantified using fluorescent indicators nih.gov. By measuring these Ca2+ transients in cell lines overexpressing specific LPA receptor subtypes, researchers could construct dose-response curves and determine the potency of the compounds nih.gov.

For example, while compound 4 was identified as a highly specific LPA2 agonist, its potency was in the low micromolar range, with an EC50 value of approximately 2 μM for LPA2 activation acs.org. Subsequent modifications based on structure-activity relationship studies and computational docking analysis led to the development of analogues with significantly improved, subnanomolar agonist activity nih.govacs.org.

Target Specific Biological Activity Profiling of 4 2 Phenylethyl Sulfamoyl Benzoic Acid

Modulation of LIM-Kinase (LIMK) Activity

Currently, there is a lack of specific published data regarding the in vitro evaluation of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid as a chemical probe for LIM-Kinase 1 (LIMK1) and LIM-Kinase 2 (LIMK2). Searches of available scientific literature did not yield studies focused on the direct interaction or inhibitory activity of this compound against these specific kinase isoforms.

In the absence of direct experimental data for this compound, its impact on the enzyme potency and selectivity profiles of LIMK1 and LIMK2 remains uncharacterized. Broader searches for kinase inhibition profiles of similar sulfamoylbenzoic acid derivatives have not provided specific insights into their potential effects on the LIM-Kinase family. Therefore, the activity of this compound towards LIMK remains an area for future investigation.

Interactions with Carbonic Anhydrase (CA) Isozymes

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.gov The inhibitory activity and selectivity of these compounds are significantly influenced by the nature of the substituents on the sulfonamide group. nih.govnih.gov

The tumor-associated isoform Carbonic Anhydrase IX (CA IX) is a key target in cancer therapy due to its role in pH regulation in the tumor microenvironment. nih.gov Sulfonamide derivatives are known to inhibit CA IX, and this inhibition can lead to a reduction in cancer cell proliferation and the induction of apoptosis. nih.gov The design of selective CA IX inhibitors is an active area of research, with the goal of minimizing off-target effects on other CA isoforms like CA I and CA II. jcsp.org.pk Studies on benzenesulfonamide (B165840) derivatives have shown that it is possible to achieve selectivity for CA IX over other isoforms. nih.gov For instance, certain ureido-substituted benzene (B151609) sulfonamides have demonstrated significantly greater specificity for CA IX over CA XII. nih.gov The specific contribution of the N-(2-phenylethyl) group of this compound to CA IX affinity and selectivity has not been explicitly detailed in the available literature. However, research on other N-substituted sulfonamides suggests that the nature of this substituent is a critical determinant of isoform-specific inhibition. nih.govnih.gov

Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Sulfamoylbenzoic Acid Derivatives

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, as it initiates the arachidonic acid cascade. stanford.edu Consequently, it is a significant target for the development of anti-inflammatory drugs. semanticscholar.org A series of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been synthesized and evaluated as inhibitors of cPLA2α. stanford.edu Within this class of compounds, structural modifications to the substituents on the sulfonamide nitrogen have been explored to enhance inhibitory potency. nih.gov

Initial screening identified a lead N,N-disubstituted 4-sulfamoylbenzoic acid derivative with micromolar activity against cPLA2α. nih.gov Subsequent optimization efforts involved replacing the substituents on the sulfonamide nitrogen with various moieties, including naphthyl, indolylalkyl, and substituted phenyl groups. nih.gov While many of these modifications did not lead to a significant increase in activity, strong structural convergence to known potent cPLA2α inhibitors resulted in compounds with submicromolar IC50 values. nih.gov For example, certain derivatives incorporating an indole (B1671886) ring showed marked increases in potency. nih.gov

Although the specific IC50 value for this compound was not explicitly reported in the primary literature reviewed, the structure-activity relationship studies on these N-substituted 4-sulfamoylbenzoic acid derivatives provide context for its potential activity. The research indicates that the nature of the substituent on the sulfonamide nitrogen is a key factor in determining the inhibitory potency against cPLA2α. nih.gov

Table of Investigated Compounds and their cPLA2α Inhibitory Activity

CompoundSubstituent on Sulfonamide NitrogencPLA2α IC50 (µM)
Derivative 85N-indolylethyl with additional substituent0.25 nih.gov
Derivative 16Naphthalen-2-ylmethylNot specified, but used as a base for further modification nih.gov
Derivative 334-chlorophenyl added to Derivative 1612 nih.gov
Derivative 532-(Indol-2-yl)ethyl27 nih.gov
Derivative 542-(Indol-2-yl)ethyl with 2,4-dichlorophenyl on indole18 nih.gov

This table presents data for related N-substituted 4-sulfamoylbenzoic acid derivatives to illustrate the structure-activity relationships within this class of cPLA2α inhibitors.

Evaluation in In Vitro Enzymatic Assays

Specific in vitro enzymatic assay data for this compound itself is not extensively detailed in the provided search results. However, the broader class of benzenesulfonamides, to which this compound belongs, has been evaluated for inhibitory activity against key enzymes in inflammatory pathways. For instance, a virtual screening approach identified 4-{benzyl[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid as a starting point for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), with an initial IC50 of 13.8 μM. nih.govresearchgate.net This suggests that the general sulfamoyl benzoic acid scaffold is recognized as a viable starting point for enzyme inhibitor discovery.

Activity in Cell-Based Assays (e.g., arachidonic acid cascade modulation)

While direct cell-based assay results for this compound are not specified, research into related inhibitors provides context. Potent inhibitors derived from the benzenesulfonamide scaffold have been characterized in cell-based assays to determine their anti-inflammatory potential. nih.govresearchgate.net For example, novel benzimidazole (B57391) derivatives, which also incorporate a sulfonamide moiety, were assessed for their ability to suppress prostaglandin E2 (PGE2) formation in IL-1β-stimulated A549 cells and in lipopolysaccharide (LPS)-stimulated human whole blood assays. acs.org The lead compound from this series, AGU654, selectively inhibited PGE2 formation with an IC50 of 1 μM in the whole blood assay, without significantly affecting other products of the arachidonic acid cascade like those from the COX-1/2 or 5-LOX pathways. acs.org This highlights the potential for sulfamoyl-containing compounds to modulate the arachidonic acid cascade in a cellular environment.

Activity Against Microsomal Prostaglandin E Synthase 1 (mPGES-1) by Benzenesulfonamide Scaffolds

The benzenesulfonamide scaffold is a recognized platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in producing the pro-inflammatory mediator prostaglandin E2. nih.govresearchgate.net Research has focused on modifying this scaffold to improve potency and confer activity against both human and murine forms of the enzyme, a critical step for preclinical validation. nih.govresearchgate.net

A structure-activity relationship (SAR) study began with a hit compound, 4-{benzyl[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid, which had an IC50 of 13.8 μM against human mPGES-1. nih.govresearchgate.net Through systematic chemical modifications, researchers developed more potent inhibitors. A notable example is compound 28, 4-[(cyclohexylmethyl)[(4-phenylphenyl)methyl]sulfamoyl]benzoic acid, which demonstrated a significantly improved IC50 of 0.8 μM on human mPGES-1. nih.govresearchgate.net This demonstrates that the benzenesulfonamide core, central to the structure of this compound, is a key element for mPGES-1 inhibition.

Table 1: Inhibition of Human mPGES-1 by Benzenesulfonamide Derivatives

Compound Name Structure IC50 (μM)
4-{benzyl[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid 13.8

Exploration of Activity at Endoplasmic Reticulum Aminopeptidases (ERAP) by Phenylsulfamoyl Benzoic Acid Derivatives

Phenylsulfamoyl benzoic acid derivatives have been identified as a class of compounds that can modulate the activity of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2). nih.govacs.org These enzymes are crucial for trimming peptide antigens before they are presented by MHC class I molecules, playing a vital role in the adaptive immune response. nih.govnih.gov Consequently, ERAP inhibitors are being investigated as potential therapeutics for autoimmune diseases and cancer. nih.govacs.org

Unlike many inhibitors that target the enzyme's active site, some phenylsulfamoyl benzoic acid derivatives function as allosteric modulators. acs.orgresearchgate.net For example, compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) was found to allosterically activate ERAP1's activity on small substrates but competitively inhibit its processing of a longer, more physiologically relevant peptide. researchgate.netacs.org

Interestingly, structurally similar compounds can have different effects on ERAP1 and ERAP2. A regioisomer of compound 3 , known as compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid), was identified as a novel, uncompetitive inhibitor of ERAP2, while it acted as an activator for ERAP1. nih.gov This discovery highlights that subtle changes to the phenylsulfamoyl benzoic acid scaffold can switch the biological activity and selectivity between these closely related enzymes. nih.gov

Table 2: Activity of Phenylsulfamoyl Benzoic Acid Derivatives on ERAP Enzymes

Compound Target Enzyme Effect Mechanism
Compound 3 ERAP1 Activator (small substrates) / Inhibitor (peptide) Allosteric / Competitive
Compound 61 ERAP2 Inhibitor Uncompetitive

Assessment of Cholinesterase and Lipoxygenase Inhibition by Related Sulfamoyl Derivatives of Phenylethylamine

A series of sulfamides derived from phenethylamines have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. nih.gov These compounds, which share the phenethylamine (B48288) and sulfamoyl structural motifs with this compound, demonstrated potent, low nanomolar inhibition of both cholinesterases. nih.gov The synthesis involved reacting various phenethylamines with N,N-dimethylsulfamoyl chloride. nih.gov The resulting sulfamide (B24259) derivatives showed inhibition constants (Ki) in the ranges of 0.027-0.076 nM for AChE and 0.075-0.327 nM for BChE. nih.gov While this study did not include lipoxygenase inhibition, it establishes that the sulfamoyl-phenethylamine scaffold is a powerful pharmacophore for potent cholinesterase inhibition.

Table 3: Cholinesterase Inhibition by Phenethylamine Sulfamide Derivatives

Enzyme Inhibition Constant (Ki) Range (nM)
Acetylcholinesterase (AChE) 0.027 - 0.076

Agonistic Activity Towards Lysophosphatidic Acid (LPA) Receptors, Particularly LPA2, by Sulfamoyl Benzoic Acid Analogues

Sulfamoyl benzoic acid (SBA) analogues have been designed and synthesized as specific agonists for the lysophosphatidic acid receptor 2 (LPA2). nih.govnih.govacs.org LPA2 is a G protein-coupled receptor that mediates protective effects in the gut, making it a therapeutic target. nih.govacs.org By replacing a sulfur atom in a known LPA receptor ligand with a sulfamoyl (-NH-SO2-) group, researchers developed a new class of compounds. nih.gov

One of the initial compounds, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (compound 4 ), was found to be a specific, though moderately potent (EC50 ~ 2 μM), agonist for LPA2. nih.gov It showed no activity at other LPA receptors (LPA1,3,4,5). nih.gov Further optimization of this scaffold led to the discovery of highly potent and specific LPA2 agonists, with some analogues demonstrating subnanomolar activity. nih.govnih.gov For instance, compound 11d (5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid) showed an EC50 of 1.40 nM. nih.govacs.org This research confirms that the sulfamoyl benzoic acid structure is a key component for achieving potent and selective LPA2 agonism. nih.govacs.org

Table 4: LPA2 Receptor Agonist Activity of Sulfamoyl Benzoic Acid Analogues

Compound Description EC50 for LPA2
Compound 4 Initial Scaffold ~ 2 μM

Investigation of Protein Tyrosine Phosphatase 1B (PTP1B) Modulation by Related Benzimidazole/Benzoxazole (B165842) Sulfamoyl Derivatives

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) signaling, making it a target for the treatment of type II diabetes. jocpr.com Research has explored benzimidazole and benzoxazole derivatives containing a sulfonamide group as potent PTP1B inhibitors. nih.govuthsc.edu

In one study, potent nonpeptidic benzimidazole sulfonamide inhibitors were developed by optimizing a tripeptide that included a novel phosphotyrosine mimetic. nih.gov An X-ray crystal structure of one such inhibitor bound to PTP1B revealed that the sulfonamide's aryl group unexpectedly stacked with the benzimidazole ring. nih.gov This series produced inhibitors with low nanomolar potency against the PTP1B enzyme. nih.gov

Another study focused on a series of novel benzimidazoles, which also featured sulfonamide linkers, as mPGES-1 inhibitors. acs.org While the primary target was mPGES-1, this work underscores the utility of the benzimidazole-sulfonamide scaffold in designing enzyme inhibitors. The structural similarity of these scaffolds to this compound suggests that the sulfamoyl benzoic acid moiety could be a valuable component in the design of PTP1B inhibitors.

Potential Interactions with Transient Receptor Potential (TRP) Channels by Related Benzoic Acid Scaffolds

While direct experimental data on the interaction of this compound with Transient Receptor Potential (TRP) channels is not extensively documented in publicly available literature, the potential for such interactions can be inferred from the activity profiles of structurally related compounds. The core structure, a substituted benzoic acid with a sulfonamide linkage, is present in known modulators of the TRP channel family. TRP channels are a diverse group of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. nih.govnih.govnih.gov

A key related compound is Probenecid, which features a benzoic acid moiety linked to a sulfonamide group. Probenecid has been identified as a modulator of several TRP channels. It is a potent and selective agonist of Transient Receptor Potential Vanilloid 2 (TRPV2) channels. researchgate.netmedchemexpress.comnih.gov Studies have demonstrated that Probenecid can directly activate TRPV2, leading to calcium influx in cells expressing the channel. researchgate.net Furthermore, research has shown that Probenecid also functions as an agonist for Transient Receptor Potential Ankryin 1 (TRPA1). researchgate.netresearchwithnj.com Its application induces calcium elevation in TRPA1-expressing cells and activates the characteristic TRPA1 ion current. researchgate.net The agonist activity of Probenecid on TRPA1 can also lead to desensitization of the channel to other agonists. researchgate.netresearchwithnj.com

The broader benzoic acid scaffold, independent of the sulfonamide group, is also prevalent in other TRP channel modulators. For instance, (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) has been developed as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. mdpi.com This highlights the adaptability of the benzoic acid core in achieving selectivity for different TRP channel subtypes. Additionally, 4-(Phenyldiazenyl)benzoic acid has been identified as a photoswitchable agonist of TRPA1, further demonstrating that the benzoic acid structure is a viable pharmacophore for interacting with this channel class. medchemexpress.com

The evidence from these related compounds suggests that the this compound scaffold possesses the necessary structural elements to potentially interact with TRP channels. The presence of the benzoic acid and sulfonamide groups, as seen in the dual TRPA1/TRPV2 agonist Probenecid, provides a strong rationale for investigating the target compound's activity profile against these and other TRP channels.

Table 1: Biological Activity of Related Benzoic Acid Scaffolds on TRP Channels

Compound NameStructureTarget TRP ChannelObserved Activity
ProbenecidChemical structure of ProbenecidTRPV2Potent and selective agonist researchgate.netmedchemexpress.com
ProbenecidChemical structure of ProbenecidTRPA1Agonist researchgate.netresearchwithnj.com
(4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA)Chemical structure of CBATRPM4Potent and selective inhibitor mdpi.com
4-(Phenyldiazenyl)benzoic acidChemical structure of 4-(Phenyldiazenyl)benzoic acidTRPA1Photoswitchable agonist medchemexpress.com

Structure Activity Relationship Sar Studies and Ligand Design for 4 2 Phenylethyl Sulfamoyl Benzoic Acid Derivatives

Systematic Structural Modifications of the Sulfamoylbenzoic Acid Scaffold and Their Pharmacological Consequences

The sulfamoylbenzoic acid core is a foundational element that offers multiple sites for modification, each with distinct consequences for pharmacological activity. SAR studies have revealed that two structural features are often crucial for potent activity in benzoic acid derivatives: the presence of hydrophilic substituents on the phenyl ring to interact with polar amino acid residues in target proteins, and the phenyl core itself, which can engage in hydrophobic interactions. researchgate.net

Systematic investigations often divide the scaffold into distinct regions for modification. For instance, in a study on sulfamoyl benzamidothiazoles, the structure was divided into six sites, including the benzene (B151609) ring bearing the carboxyl and sulfamoyl groups (Site D), the sulfonamide functional group (Site E), and the amine substituent of the sulfonamide group (Site F). nih.gov Modifications at these sites are critical for tuning the molecule's properties.

Research into sulfamoyl benzoic acid analogues as agonists for the lysophosphatidic acid (LPA) receptor LPA2 has shown that modifications to this scaffold can eliminate off-target activity and improve potency. nih.govacs.org For example, starting with a template compound, GRI977143, molecular modifications led to the development of specific LPA2 agonists with subnanomolar activity. nih.gov

In the context of enzyme inhibition, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and tested as inhibitors of human carbonic anhydrases (hCAs). The SAR data from these studies provide clear insights into the effects of substitutions.

Table 1: Carbonic Anhydrase Inhibition Data for 2,4-dichloro-5-sulfamoylbenzoic Acid Derivatives

CompoundSubstituent ModificationTarget EnzymeInhibition Constant (KI)
6 Chloro-substituted oxime esterhCA IX35.2 nM
8 Fluoro-substituted oxime esterhCA IX3.2 nM
7 Nitro-substituted oxime esterhCA IX8.8 nM
13 para-Fluoro on phenyl of oxime esterhCA II33.9 nM
14 para-Bromo on phenyl of oxime esterhCA II81.8 nM
15 meta-Bromo on phenyl of oxime esterhCA II59.9 nM

As shown in the table, replacing a chloro substituent with a fluoro group (compound 8 vs. 6) significantly enhanced inhibitory potency against hCA IX by over 10-fold. Similarly, the position of a halogen on a phenyl ring attached to the oxime ester tail (compound 14 vs. 15) influenced activity, with the meta-position being more favorable than the para-position for hCA II inhibition.

These studies collectively demonstrate that even minor modifications to the sulfamoylbenzoic acid scaffold—such as altering halogen substituents, their positions, or the nature of ester groups—can lead to profound changes in biological activity, including potency and selectivity.

Impact of Substitutions on the 2-Phenylethyl Moiety on Biological Activity

The 2-phenylethyl group, attached to the nitrogen atom of the sulfonamide, provides another critical handle for tuning the pharmacological profile of the parent compound. Modifications in this region primarily influence how the molecule fits into and interacts with the binding pockets of target proteins.

Studies on N-substituted 4-sulfamoylbenzoic acid derivatives targeting cytosolic phospholipase A2α (cPLA2α) explored replacing the substituents on the sulfonamide nitrogen with various moieties, including naphthyl, naphthylmethyl, and indolylalkyl groups. researchgate.net Initial modifications with these larger aromatic systems did not lead to a significant increase in activity. However, when the design converged with known potent inhibitors, specifically N-indolylethyl-substituted derivatives, compounds with submicromolar IC50 values were achieved. researchgate.net This indicates that the specific nature and orientation of the aromatic group on the nitrogen are crucial for potent inhibition. For instance, an N-indolylethyl derivative (compound 85) showed an IC50 of 0.25 µM, demonstrating a marked increase in potency. researchgate.net

Quantitative structure-activity relationship (QSAR) analysis of related compounds, such as 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, further elucidates the importance of substituents on the terminal phenyl ring. nih.gov These studies suggested that introducing a hydrophobic and electron-withdrawing group at the para-position of this phenyl ring is required to improve activity. nih.gov This principle can be extrapolated to the 2-phenylethyl moiety, where substitutions on its phenyl ring could modulate electronic properties and hydrophobicity, thereby affecting biological activity.

Conformational Analysis and its Correlation with Observed Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. mdpi.com For flexible molecules like 4-[(2-Phenylethyl)sulfamoyl]benzoic acid derivatives, understanding the preferred conformations and the energy required to adopt different shapes is key to explaining their interaction with biological targets. kcl.ac.uk

Conformational analysis, often performed using a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational methods such as Density Functional Theory (DFT), can identify the most stable conformers. mdpi.com In related sulfonamides, theoretical studies have shown the existence of multiple stable conformations, with the orientation of the S-N bond relative to the benzene ring being a key feature. kcl.ac.uk

Molecular modeling studies of sulfamoyl benzoic acid analogues have directly linked conformational properties to potency and selectivity. nih.gov For example, a comparison of two closely related LPA2 receptor agonists revealed that while both could adopt similar conformations in the binding pocket, the more potent compound did so with a higher conformational strain (12.39 kcal/mol vs. 4.32 kcal/mol). nih.gov This suggests that the energy cost of adopting the bioactive conformation is balanced by favorable interactions within the receptor, ultimately leading to higher efficacy.

Rational Design Strategies for Enhancing Potency, Selectivity, and Bioavailability

Rational drug design utilizes the understanding of SAR and molecular interactions to create new compounds with improved therapeutic properties. nih.gov For derivatives of this compound, several strategies can be employed.

Structure-Based and Pharmacophore Design: This approach uses the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. In the development of LPA2 receptor agonists, a scaffold derivatization approach was steered by structure-based pharmacophore design and the flexible docking of compounds into a homology model of the receptor. nih.gov This allowed for the prioritization of scaffold variants before synthesis.

Molecular Hybridization: This strategy involves combining structural features from different molecules known to have desirable properties. For instance, sulfanilamide-1,2,3-triazole hybrids were designed by combining a sulfonamide scaffold with a triazole moiety to create potential tubulin polymerization inhibitors. researchgate.net This approach can improve antiproliferative efficacy by incorporating multiple pharmacophores into a single molecule.

Scaffold Hopping and Bioisosterism: Scaffold hopping involves replacing the core structure of a molecule with a chemically different but functionally similar one to discover new chemical classes with improved properties. nih.gov A related concept is bioisosterism, where one functional group is replaced by another with similar physicochemical properties. researchgate.net The sulfonamide moiety itself is considered an effective bioisostere of a carboxylic acid group, a substitution that can be important for developing new compounds with anti-inflammatory or other biological activities. researchgate.net

Computational and Theoretical Approaches in the Study of 4 2 Phenylethyl Sulfamoyl Benzoic Acid

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For "4-[(2-Phenylethyl)sulfamoyl]benzoic acid," a close structural analog, "2-((2-Phenylethyl)sulfamoyl)-4-sulfamoylbenzoic acid," has been co-crystallized with human carbonic anhydrase II (CA II), providing a detailed three-dimensional view of its binding mode (PDB ID: 5amd). ebi.ac.ukproteopedia.org This crystallographic data is invaluable for validating and informing molecular docking simulations of "this compound" with CA II and other related enzymes.

Docking studies of benzenesulfonamide (B165840) derivatives, the class to which "this compound" belongs, consistently show that the sulfonamide moiety is crucial for binding to the zinc ion in the active site of carbonic anhydrases. tandfonline.comnih.gov The deprotonated sulfonamide nitrogen coordinates with the Zn(II) ion, a key interaction for inhibitory activity. tandfonline.com The phenylethyl group of "this compound" is predicted to occupy a hydrophobic pocket within the enzyme's active site, while the benzoic acid moiety can form additional hydrogen bonds and electrostatic interactions with nearby amino acid residues, further stabilizing the complex. tandfonline.comtandfonline.com

In the context of other potential targets, such as sortase A, a bacterial transpeptidase, molecular docking can be employed to predict the binding affinity and interactions of "this compound." nih.govmdpi.com For sortase A, inhibitors often interact with the catalytic cysteine and arginine residues within the active site. Docking simulations would explore the potential for the sulfonamide and benzoic acid groups to form hydrogen bonds with these key residues, and for the phenylethyl group to engage in hydrophobic interactions.

Target ProteinPredicted Key Interactions for this compoundDocking Software Examples
Carbonic Anhydrase II- Sulfonamide group coordinates with the active site Zn(II) ion.- Phenylethyl group occupies a hydrophobic pocket.- Benzoic acid forms hydrogen bonds with active site residues.AutoDock, GOLD, Glide
Sortase A- Potential hydrogen bonding of sulfonamide and benzoic acid with catalytic residues (e.g., Cys, Arg).- Hydrophobic interactions of the phenylethyl group.AutoDock, Surflex-Dock

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For benzenesulfonamide derivatives, including "this compound," QSAR studies have been instrumental in identifying the key molecular descriptors that govern their inhibitory potency against enzymes like carbonic anhydrase. molaid.comnih.gov

These studies typically involve a series of related compounds with varying substituents and their corresponding biological activities. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a QSAR model that can predict the activity of new, untested compounds. For "this compound," a QSAR model could predict its inhibitory constant (Ki) based on descriptors related to its phenylethyl and benzoic acid moieties.

QSAR Study FocusKey Findings and Implications for this compound
Benzenesulfonamides as Carbonic Anhydrase Inhibitors- The electronic properties of the sulfonamide group are critical for activity.- The size and hydrophobicity of the substituent on the benzene (B151609) ring influence potency and selectivity. The phenylethyl group of the target compound would contribute significantly to hydrophobic interactions.
General Sulfonamide Inhibitors- Predictive models can be developed to estimate inhibitory activity against various enzyme targets, aiding in the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Understanding Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. For "this compound," MD simulations of its complex with a target protein, such as carbonic anhydrase II, can reveal the stability of the binding mode predicted by docking. tandfonline.comnih.gov

Starting from the docked pose, an MD simulation would track the movements of all atoms in the system, providing insights into:

Binding Stability: Whether the ligand remains securely bound in the active site or if it undergoes significant conformational changes or even dissociates.

Conformational Flexibility: How the ligand and the protein adapt to each other's presence. The flexibility of the phenylethyl chain and the rotation of the benzoic acid group can be assessed.

Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein.

These simulations are computationally intensive but offer a more realistic picture of the ligand-protein complex than static docking poses.

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. For inhibitors of enzymes like carbonic anhydrase, a pharmacophore model would typically include features such as a zinc-binding group (from the sulfonamide), hydrophobic regions, and hydrogen bond donors and acceptors. tandfonline.comnih.gov

"this compound" can be used as one of the active compounds to generate or validate a pharmacophore model. The key features of this molecule that would contribute to a pharmacophore model include:

The sulfonamide group as a zinc-binding feature.

The aromatic ring of the phenylethyl group as a hydrophobic feature.

The carboxylic acid group of the benzoic acid as a hydrogen bond donor and acceptor.

Once a pharmacophore model is developed, it can be used to search large chemical databases (virtual screening) to identify new compounds with different chemical scaffolds that match the pharmacophoric features and are therefore likely to be active. nih.gov

Computational Analysis of Regioselectivity and Reaction Mechanisms in Synthesis

Computational chemistry can also be applied to understand and predict the outcomes of chemical reactions, including the regioselectivity of synthesis. The synthesis of "this compound" involves the reaction of a substituted benzoic acid with phenethylamine (B48288). Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanism and determine which position on the benzoic acid ring is most likely to undergo sulfamoylation.

These calculations can help in optimizing reaction conditions and predicting the formation of the desired isomer over other potential side products. For instance, computational analysis can shed light on the transition states and intermediates involved in the formation of the sulfonamide bond, providing a deeper understanding of the reaction pathway.

X Ray Crystallographic Analysis of 4 2 Phenylethyl Sulfamoyl Benzoic Acid Complexes

Crystallization Techniques for Ligand-Target Complexes (e.g., with Carbonic Anhydrase II, ERAP2)

The successful crystallization of a ligand-target complex is a prerequisite for X-ray diffraction analysis. The methods employed are highly specific to the protein and ligand .

Carbonic Anhydrase II (CA II): Co-crystallization with sulfonamide inhibitors is a well-established process for human Carbonic Anhydrase II (hCA II). A typical procedure involves incubating a purified solution of the enzyme with a molar excess of the inhibitor to ensure complex formation. nih.gov The hCA II/inhibitor complex is then concentrated to a suitable level, commonly around 10 mg/mL. nih.gov Crystallization is most frequently achieved using the vapor diffusion method, in either hanging or sitting drop formats. In this technique, a drop containing the protein-ligand complex, a buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. This slow evaporation of water from the drop gradually increases the concentration of the complex, leading to the formation of well-ordered crystals. Common precipitants for hCA II include polyethylene (B3416737) glycols (PEGs) of various molecular weights. douglas.co.uk

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): Obtaining high-quality crystals of ERAP2, a large and dynamic metalloenzyme, presents a greater challenge. Co-crystallization methods for ERAP2 with small-molecule inhibitors generally follow similar principles to those for CA II, though optimization of conditions is critical. nih.gov Researchers often screen a wide array of conditions, varying the precipitant, pH, and temperature. researchgate.net Due to the inherent flexibility and complexity of ERAP2, the resulting crystals may have a lower resolution compared to those of smaller, more rigid enzymes like CA II. researchgate.net For many ERAP2-inhibitor complexes, co-crystallization is achieved using experimental approaches similar to those previously described for other peptidomimetic inhibitors. nih.gov

Resolution of Three-Dimensional Structures of Enzyme/Receptor-Bound Ligands

The resolution of a crystal structure, measured in Ångströms (Å), is a key indicator of its quality and the level of detail it provides.

Carbonic Anhydrase II (CA II): While a structure for the specific 4-[(2-Phenylethyl)sulfamoyl]benzoic acid complex is not available, the crystal structure of hCA II in complex with the closely related compound 2-((2-Phenylethyl)sulfamoyl)-4-sulfamoylbenzoic acid has been solved. This complex (PDB ID: 5amd) was determined to a resolution that allows for detailed analysis of the binding interactions. ebi.ac.uk High-resolution structures, often better than 2.0 Å, are common for hCA II complexes, enabling precise mapping of the inhibitor and surrounding water molecules. nih.govrcsb.org

Future Research Directions and Translational Perspectives for 4 2 Phenylethyl Sulfamoyl Benzoic Acid

Development of Next-Generation Analogues with Tailored Biological Profiles

The core structure of 4-[(2-Phenylethyl)sulfamoyl]benzoic acid offers numerous avenues for chemical modification to create next-generation analogues with enhanced potency, selectivity, and desirable physicochemical properties. Drawing inspiration from successful strategies applied to other sulfamoylbenzoic acids, researchers can systematically explore its structure-activity relationship (SAR). nih.gov

Key strategies for analogue development would involve:

Modification of the Phenylethyl Group: Alterations to the phenylethyl moiety, such as adding substituents to the phenyl ring or changing the ethyl linker, could significantly impact target binding and pharmacokinetic properties.

Derivatization of the Carboxylic Acid: The benzoic acid group can be converted to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement. For example, reactions with amino acids or dipeptides have been used to create derivatives of related compounds with strong biological activity. nih.gov

Substitution on the Sulfonamide Nitrogen: The hydrogen on the sulfamoyl nitrogen can be replaced with various aliphatic or aromatic groups to fine-tune the electronic and steric profile of the molecule, potentially leading to improved target-specific interactions.

Table 1: Strategies for Analogue Development Based on Related Scaffolds

Analogue Strategy Precedent from Related Compounds Potential Outcome for this compound Reference
Oxime Ester Formation Synthesis of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) to target carbonic anhydrases. Creation of prodrugs or analogues with altered target selectivity, potentially for anticancer applications. acs.orgacs.org
Amide Coupling Reaction of sulfamoylbenzoic acids with various anilines and amines to produce sulfamoyl-benzamides. Generation of a diverse library of compounds for screening against multiple target classes. nih.gov
Scaffold Derivatization Modification of a sulfamoyl benzoic acid template to achieve subtype-specific agonist activity for the LPA2 receptor. Tailoring the molecule to achieve high specificity for a particular receptor isoform, thereby minimizing off-target effects. nih.govnih.gov
Benzamidothiazole Formation Use of substituted sulfamoyl benzoic acids to create benzamidothiazoles that modulate NF-κB activation. Development of novel immunomodulatory agents or vaccine co-adjuvants. nih.gov

These synthetic efforts will generate a focused library of novel compounds, providing the raw material for comprehensive biological evaluation and the development of molecules with precisely tailored biological profiles for specific therapeutic indications. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Applications for the Sulfamoylbenzoic Acid Class

The sulfamoylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While some applications are well-established, significant potential remains for discovering novel interactions and therapeutic uses for compounds like this compound.

Established and potential targets for this chemical class include:

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding moiety found in numerous CA inhibitors. acs.org Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of various CA isozymes (I, II, IV, IX, and XII) for applications in glaucoma, and as antitumor agents by targeting tumor-associated isoforms like CA IX and XII. nih.govacs.orgacs.org

Lysophosphatidic Acid (LPA) Receptors: Researchers have successfully designed sulfamoyl benzoic acid analogues that act as potent and specific agonists of the LPA2 receptor, a G-protein coupled receptor (GPCR) involved in protecting the mucosal barrier in the gut. nih.govnih.gov This opens up therapeutic possibilities in inflammatory bowel disease and other gastrointestinal disorders.

Nucleoside Triphosphate Diphosphohydrolases (NTPDases): Certain sulfamoylbenzoic acid derivatives have shown inhibitory activity against human NTPDase isoforms, which are involved in regulating purinergic signaling. nih.gov This pathway is crucial in inflammation, thrombosis, and cancer.

Kinase Inhibition: The broader chemical space of benzoic acid derivatives includes potent kinase inhibitors, which are central to modern oncology. mdpi.com Screening this compound and its analogues against a panel of kinases could uncover novel anticancer agents.

Table 2: Potential Biological Targets and Therapeutic Areas

Target Class Specific Example(s) Potential Therapeutic Application Reference
Metalloenzymes Carbonic Anhydrases (hCA IX, hCA XII) Oncology, Glaucoma nih.govacs.org
GPCRs Lysophosphatidic Acid Receptor 2 (LPA2) Inflammatory Bowel Disease, Gut Protection nih.govnih.gov
Ectonucleotidases Human NTPDases (h-NTPDase1, 3) Inflammation, Thrombosis nih.gov
Signaling Modulators NF-κB Pathway Vaccine Adjuvants, Immunomodulation nih.gov
Plant Biology Plant Growth Regulation Agrochemicals (based on related benzoic acids) nih.gov

Future research should prioritize screening this compound against diverse biological targets to identify novel therapeutic avenues beyond the established applications of sulfonamides.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery and Optimization

The modern drug discovery pipeline relies heavily on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. jddhs.com This integrated approach is perfectly suited for advancing the study of this compound.

Computational methods (in silico) play a critical role in the initial stages of drug design. nih.gov These techniques can:

Predict Binding Affinity: Molecular docking simulations can predict how the compound and its analogues bind to the three-dimensional structure of a potential target protein, such as a carbonic anhydrase or a kinase. acs.orgnih.gov This helps prioritize which analogues to synthesize.

Develop Pharmacophore Models: By analyzing known active compounds, a pharmacophore model can be built to define the essential structural features required for biological activity, guiding the design of new molecules. jddhs.com

Perform Virtual Screening: Large virtual libraries of compounds can be rapidly screened against a target's structure to identify potential hits before committing resources to chemical synthesis. beilstein-journals.org

Predict ADMET Properties: Computational models can estimate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate candidates with poor drug-like characteristics early in the process. jddhs.com

Experimental methods provide the essential real-world data to validate and refine computational predictions. frontiersin.org Key experimental approaches include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target, enabling the efficient identification of active molecules from a synthesized library. nih.gov

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy can determine the precise three-dimensional structure of a compound bound to its target protein. nih.gov This information provides invaluable insight for rational, structure-based drug design.

Biochemical and Cell-Based Assays: In vitro assays are used to quantify a compound's effect on enzyme activity or cellular processes, such as cell proliferation or cytokine release, confirming its biological function. acs.orgnih.gov

By creating a continuous feedback loop where computational predictions guide experimental work and experimental results refine computational models, researchers can significantly accelerate the journey from an initial concept to an optimized, potent, and selective drug candidate. frontiersin.orgnih.gov The application of this integrated workflow will be paramount to unlocking the full therapeutic potential of this compound and its future analogues.

Q & A

Q. What synthetic strategies are optimal for preparing 4-[(2-Phenylethyl)sulfamoyl]benzoic acid, and how can purity be ensured?

The Borch reductive amination reaction is a robust method for synthesizing sulfamoyl-containing benzoic acid derivatives. For example, analogous compounds are synthesized by reacting 4-aminobenzoic acid with aldehydes (e.g., 2-phenylacetaldehyde) in methanol using a 2-picoline borane complex as a reducing agent . Purification via silica gel column chromatography followed by recrystallization (e.g., from acetonitrile) yields high-purity crystals. Analytical techniques like HPLC with UV detection (λ = 254 nm) or NMR (¹H/¹³C) should confirm structural integrity and purity >95% .

Q. How can the structural conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For related compounds, SCXRD revealed dihedral angles of ~80–84° between aromatic rings and gauche/anti-conformations in the ethyl-amino linker. Hydrogen bonding networks (e.g., O–H⋯O carboxylic acid dimers) stabilize the crystal lattice . Ensure data collection at 305 K using MoKα radiation (λ = 0.71073 Å) and refine with software like SHELXL .

Q. What analytical techniques are recommended for characterizing sulfamoyl derivatives?

Combine mass spectrometry (ESI-MS) for molecular weight confirmation, FT-IR to identify sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) groups, and NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and aliphatic chains (δ 2.8–4.2 ppm) .

Advanced Research Questions

Q. How does the sulfamoyl group influence enzyme inhibition potency, and how can this be quantified?

The sulfamoyl moiety acts as a hydrogen-bond acceptor, enhancing binding to enzyme active sites (e.g., carbonic anhydrase). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For example, analogs with trifluoroethylsulfamoyl groups showed Kd values <10 nM for carbonic anhydrase IX . Pair this with molecular docking (e.g., AutoDock Vina) to model interactions with catalytic zinc ions .

Q. What metabolic pathways degrade this compound, and how can its stability be improved?

In vitro metabolomics studies using liver microsomes (e.g., human S9 fraction) reveal oxidation at the phenylethyl chain and sulfamoyl hydrolysis as primary metabolic routes. To enhance stability, introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring or replace labile hydrogens with deuterium (deuterated analogs). Monitor metabolites via LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Q. How do molecular conformation and crystal packing affect pharmacological activity?

SCXRD data for related compounds show that anti-conformations in the ethyl chain improve solubility by exposing polar groups (e.g., carboxylic acid), while gauche conformations enhance membrane permeability. Crystal packing via O–H⋯O dimers reduces solubility but increases thermal stability. Balance these properties by modifying substituents (e.g., methyl groups on the benzoic acid ring) to optimize bioavailability .

Q. What computational methods predict structure-activity relationships (SAR) for TXA2 antagonism?

Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns can model ligand-receptor interactions with thromboxane A2 synthase. QSAR models using descriptors like LogP, polar surface area, and H-bond donors predict IC50 values. For example, phenethyl-substituted analogs showed 10-fold higher potency than alkyl chains due to π-π stacking with Tyr385 .

Methodological Notes

  • Synthesis Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of amine to aldehyde) to minimize byproducts .
  • Data Contradictions: If enzyme inhibition assays conflict with docking results, validate via mutagenesis (e.g., alanine scanning of binding site residues) .
  • Advanced Characterization: Use synchrotron radiation for high-resolution SCXRD to resolve disordered solvent molecules in crystals .

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